2,3-dimethyl-1-(propan-2-yl)piperidin-4-one
Overview
Description
2,3-dimethyl-1-(propan-2-yl)piperidin-4-one is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids
Preparation Methods
The synthesis of 2,3-dimethyl-1-(propan-2-yl)piperidin-4-one can be achieved through several synthetic routes. One common method involves the Mannich reaction, which is a condensation reaction of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . The reaction conditions typically involve the use of ethanol as a solvent and heating to facilitate the condensation process. Industrial production methods may involve the use of nanocatalysts such as cobalt, ruthenium, and nickel-based catalysts for the hydrogenation of pyridine derivatives .
Chemical Reactions Analysis
2,3-dimethyl-1-(propan-2-yl)piperidin-4-one undergoes various chemical reactions, including:
Reduction: Hydrogenation reactions using nanocatalysts can reduce the compound to its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions with various electrophiles, leading to the formation of substituted piperidines.
Common reagents and conditions used in these reactions include acid dichromate for oxidation, hydrogen gas with nanocatalysts for reduction, and electrophiles for substitution reactions. Major products formed from these reactions include oximes, amine derivatives, and substituted piperidines.
Scientific Research Applications
2,3-dimethyl-1-(propan-2-yl)piperidin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-dimethyl-1-(propan-2-yl)piperidin-4-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s central nervous system depressant activity is likely due to its interaction with neurotransmitter receptors and ion channels .
Comparison with Similar Compounds
2,3-dimethyl-1-(propan-2-yl)piperidin-4-one can be compared with other similar compounds such as:
- 1,3-dimethyl-2,6-diphenyl piperidin-4-one oxime
- 3,3-dimethyl-2,6-diphenyl piperidin-4-one oxime
- 3-isopropyl-2,6-diphenyl piperidin-4-one oxime
These compounds share similar structural features but differ in their substituents and functional groups, which can influence their chemical reactivity and biological activities . This compound is unique due to its specific isopropyl and dimethyl substitutions, which may confer distinct pharmacological properties and synthetic utility.
Properties
IUPAC Name |
2,3-dimethyl-1-propan-2-ylpiperidin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-7(2)11-6-5-10(12)8(3)9(11)4/h7-9H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUYANXUYMISOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(CCC1=O)C(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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